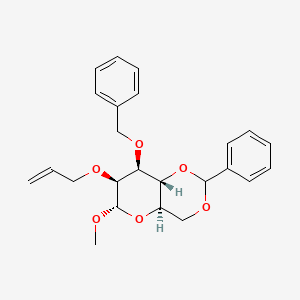

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside

Vue d'ensemble

Description

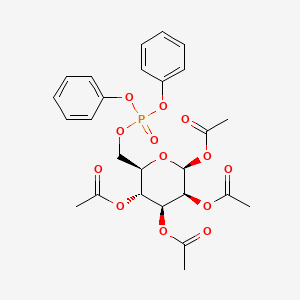

“Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside” is an exceptionally intricate compound with a molecular formula of C24H28O6 . It holds immense promise within the biomedical sector. Its unparalleled molecular configuration opens up novel avenues for drug discovery, specifically for combating malignant tumors, metabolic disorders like diabetes, and contagious ailments .

Synthesis Analysis

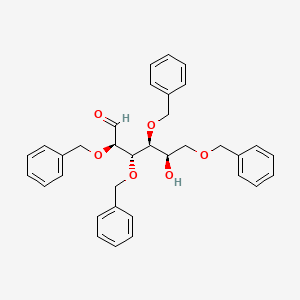

The synthesis of this compound involves complex chemical reactions. For instance, benzoylation of methyl glycosides of the D-gluco, D-galacto, and D-manno series with benzoic anhydride catalyzed by tetrabutylammonium benzoate led to 2,4-diols in 70–91% yield .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The structure includes a mannopyranoside core with various substituents, including allyl, benzyl, and benzylidene groups .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require precise control over reaction conditions. For example, the benzoylation of methyl glycosides of the D-gluco, D-galacto, and D-manno series with benzoic anhydride catalyzed by tetrabutylammonium benzoate led to 2,4-diols in 70–91% yield .Physical And Chemical Properties Analysis

The compound has a molecular weight of 412.5 g/mol . Its molecular formula is C24H28O6 . The compound’s structure includes a mannopyranoside core with various substituents, including allyl, benzyl, and benzylidene groups .Applications De Recherche Scientifique

Drug Discovery

This compound’s unique molecular configuration opens up novel avenues for drug discovery . It could be used as a starting point for the development of new drugs, particularly for combating malignant tumors, metabolic disorders like diabetes, and infectious diseases .

Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process in many physiological and pathological conditions. This compound could be used in research related to angiogenesis .

Apoptosis Research

Apoptosis, or programmed cell death, is another area where this compound could have potential applications. It could be used in studies investigating the mechanisms of apoptosis, which is crucial in understanding many diseases, including cancer .

Immunology and Inflammation

The compound could also be used in research related to immunology and inflammation. It might help in understanding the complex interactions within the immune system and how inflammation occurs .

Metabolism Studies

Given its potential role in combating metabolic disorders like diabetes, this compound could be used in metabolism studies. It might help in understanding how various metabolic pathways work and how they can be manipulated to treat diseases .

Cell Cycle Research

The cell cycle is a complex process that controls the growth and division of cells. This compound could be used in research investigating the various stages of the cell cycle and how they are regulated .

Protease Research

Proteases are enzymes that break down proteins. This compound could be used in protease research, which could have implications in understanding various diseases, including cancer and infectious diseases .

Stem Cell and Wnt Signaling Research

Finally, this compound could be used in stem cell research and studies related to Wnt signaling, a pathway that plays a crucial role in cell proliferation and differentiation .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that this compound holds immense promise within the biomedical sector .

Mode of Action

Its molecular configuration opens up novel avenues for drug discovery .

Result of Action

It’s suggested that the compound could be beneficial for combating malignant tumors, metabolic disorders like diabetes, and contagious ailments .

Propriétés

IUPAC Name |

(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O6/c1-3-14-26-22-21(27-15-17-10-6-4-7-11-17)20-19(29-24(22)25-2)16-28-23(30-20)18-12-8-5-9-13-18/h3-13,19-24H,1,14-16H2,2H3/t19-,20-,21+,22+,23?,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGKDDPSSKUWEG-NBOVQHNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601125649 | |

| Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside | |

CAS RN |

210297-54-4 | |

| Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210297-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)